molecular formula C18H17NO2 B12084843 7-Methyl-1-phenethyl-1H-indole-3-carboxylic acid

7-Methyl-1-phenethyl-1H-indole-3-carboxylic acid

Cat. No.: B12084843
M. Wt: 279.3 g/mol
InChI Key: OUOKPQYABQKWAZ-UHFFFAOYSA-N
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Description

7-Methyl-1-phenethyl-1H-indole-3-carboxylic acid: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-phenethyl-1H-indole-3-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . Another method involves the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1-phenethyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Indole derivatives, including 7-Methyl-1-phenethyl-1H-indole-3-carboxylic acid, are used as building blocks in organic synthesis. They serve as precursors for the synthesis of complex molecules and are involved in multicomponent reactions .

Biology: In biological research, indole derivatives are studied for their potential as antiviral, anticancer, and antimicrobial agents. They interact with various biological targets and pathways, making them valuable in drug discovery .

Medicine: Indole derivatives have shown promise in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders. Their ability to bind to multiple receptors and modulate biological pathways makes them attractive candidates for therapeutic development .

Industry: In the industrial sector, indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals. Their versatile chemical properties make them suitable for various applications .

Mechanism of Action

The mechanism of action of 7-Methyl-1-phenethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives can bind to receptors, enzymes, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

  • 1-Methyl-1H-indole-3-carboxylic acid
  • Indole-3-acetic acid
  • 7-Methylindole

Comparison: 7-Methyl-1-phenethyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other indole derivatives, it may exhibit different binding affinities and selectivities for biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

7-methyl-1-(2-phenylethyl)indole-3-carboxylic acid

InChI

InChI=1S/C18H17NO2/c1-13-6-5-9-15-16(18(20)21)12-19(17(13)15)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,20,21)

InChI Key

OUOKPQYABQKWAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2CCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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